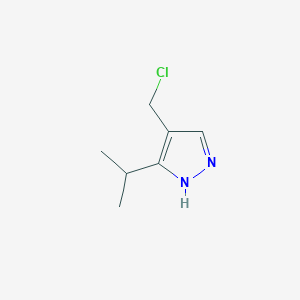

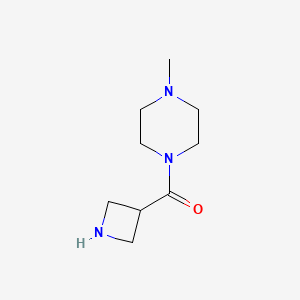

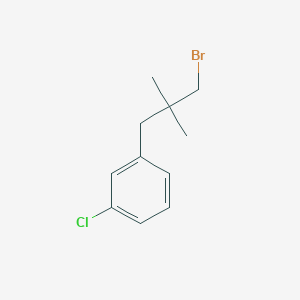

![molecular formula C12H17FN2O B1489910 3-(7-fluoro-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)propan-1-amina CAS No. 1780498-90-9](/img/structure/B1489910.png)

3-(7-fluoro-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)propan-1-amina

Descripción general

Descripción

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente Anticonvulsivo

Los compuestos relacionados con la estructura benzo[f][1,4]oxazepin se han estudiado por sus propiedades anticonvulsivas. Han mostrado promesa en el tratamiento de la epilepsia, uno de los trastornos neurológicos más comunes caracterizados por convulsiones incontroladas debido a descargas neuronales excesivas . La eficacia de estos compuestos se puede evaluar utilizando la prueba de electrochoque máxima (MES) en modelos animales, que es un procedimiento estándar para evaluar los fármacos antiepilépticos (AED) .

Efectos Hipnóticos

Los efectos hipnóticos de los derivados de benzo[f][1,4]oxazepin se han explorado a través de la prueba de sueño inducida por pentobarbital en ratones. Dosis más altas de estos compuestos aumentan significativamente la duración del sueño, lo que indica su potencial como agentes hipnóticos . Esta aplicación podría conducir al desarrollo de nuevos medicamentos para tratar el insomnio y otros trastornos del sueño.

Estudios de Neurotoxicidad

La neurotoxicidad de los derivados de benzo[f][1,4]oxazepin es un aspecto importante de sus aplicaciones de investigación. Evaluar los efectos neurotóxicos en modelos animales ayuda a comprender el perfil de seguridad de estos compuestos y sus posibles efectos secundarios cuando se utilizan como agentes terapéuticos .

Desarrollo de Metodología Sintética

La síntesis de derivados de benzo[f][1,4]oxazepin implica métodos sintéticos novedosos que pueden contribuir al campo de la química orgánica. Los investigadores han desarrollado protocolos para preparar estos compuestos haciendo reaccionar 2-aminofenoles con alquinonas, lo que puede ser una valiosa adición a las metodologías sintéticas .

Inhibidores Selectivos de TNIK

Los derivados de benzo[f][1,4]oxazepin se han descubierto como una nueva clase de inhibidores selectivos de TNIK. TNIK está involucrado en la vía de señalización Wnt, que juega un papel crucial en el cáncer colorrectal. Inhibir TNIK puede tener efectos anticancerígenos significativos, particularmente contra el cáncer colorrectal .

Investigación de Química Medicinal

La estructura del compuesto es de interés en química medicinal para el diseño de nuevos fármacos. Sus propiedades farmacológicas se pueden modificar para mejorar la eficacia y reducir la toxicidad, lo que lo convierte en un andamiaje valioso para el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated as anticonvulsant agents , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

It is known that similar compounds exhibit anticonvulsant activities , which typically involve modulation of ion channels or neurotransmitter systems in the brain.

Biochemical Pathways

Anticonvulsant agents often influence pathways related to neuronal excitability and neurotransmission .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant effects , suggesting that this compound may also have potential in reducing seizure activity.

Análisis Bioquímico

Biochemical Properties

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity. This interaction is crucial for its anticonvulsant properties, as it helps to stabilize neuronal firing and prevent seizures . Additionally, the compound may interact with other biomolecules, such as ion channels and neurotransmitter transporters, further contributing to its biochemical effects.

Cellular Effects

The effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in neurotransmission, leading to changes in synaptic plasticity and neuronal communication. It also affects cellular metabolism by modulating the activity of metabolic enzymes, which can impact energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine exerts its effects through several mechanisms. It binds to specific sites on GABA receptors, enhancing their inhibitory function. This binding interaction leads to increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability. Additionally, the compound may inhibit or activate other enzymes, such as kinases and phosphatases, which play roles in signal transduction and cellular regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive or less active metabolites . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its therapeutic effects with minimal toxicity.

Dosage Effects in Animal Models

The effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant and anxiolytic effects without significant adverse effects. At higher doses, it may cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes . Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity or be further processed into inactive forms. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters or diffuse passively across cell membranes. The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy production . Understanding its subcellular distribution is crucial for elucidating its mechanism of action.

Propiedades

IUPAC Name |

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGFSHKOGVMNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1CCCN)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)

![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)

![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)

![5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)